[1-(aminomethyl)cyclopropyl]methanethiol hydrochloride
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Overview
Description
[1-(aminomethyl)cyclopropyl]methanethiol hydrochloride: is an organic compound that features a cyclopropyl ring substituted with an aminomethyl group and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(aminomethyl)cyclopropyl]methanethiol hydrochloride typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropylcarbinol with formaldehyde and ammonium chloride to introduce the aminomethyl group. The thiol group can be introduced via nucleophilic substitution reactions using thiolating agents such as hydrogen sulfide or thiourea.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in [1-(aminomethyl)cyclopropyl]methanethiol hydrochloride can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the aminomethyl group, potentially converting it to a primary amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, [1-(aminomethyl)cyclopropyl]methanethiol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: In biological and medicinal research, this compound may be investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of [1-(aminomethyl)cyclopropyl]methanethiol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, while the thiol group can participate in redox reactions or covalent bonding with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- [1-(aminomethyl)cyclopropyl]methanol
- [1-(aminomethyl)cyclopropyl]methanamine
- [1-(aminomethyl)cyclopropyl]methanethione
Comparison: Compared to its analogs, [1-(aminomethyl)cyclopropyl]methanethiol hydrochloride is unique due to the presence of both an aminomethyl group and a thiol group. This dual functionality allows for a broader range of chemical reactions and potential applications. The thiol group, in particular, provides additional reactivity that is not present in the alcohol or amine analogs.
Properties
CAS No. |
2763780-53-4 |
---|---|
Molecular Formula |
C5H12ClNS |
Molecular Weight |
153.7 |
Purity |
95 |
Origin of Product |
United States |
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